molecular formula C17H14N4S B1147350 1,5-Diphenyl-3-(2-thienyl)formazan CAS No. 135984-01-9

1,5-Diphenyl-3-(2-thienyl)formazan

Cat. No. B1147350
M. Wt: 306.38
InChI Key:
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Description

Synthesis Analysis The synthesis of 1,5-Diphenyl-3-(2-thienyl)formazan derivatives typically involves the coupling of benzaldehyde-N-phenylhydrazone with appropriate phenyldiazonium salts. The structure of the resulting formazans is confirmed through various spectroscopic techniques, including infrared and ultraviolet-visible spectra, which also reveal the effects of substituents on the compound's properties (Tezcan & Tokay, 2010).

Molecular Structure Analysis The molecular structure of formazan derivatives, including 1,5-Diphenyl-3-(2-thienyl)formazan, often features a coplanar configuration maintained by intramolecular hydrogen bonding. The X-ray diffraction method provides detailed insights into their crystalline structure, confirming the presence of characteristic double bonds and the effects of intramolecular interactions on the compound's geometry (Tunç & Yıldırım, 2010).

Chemical Reactions and Properties Formazans, including 1,5-Diphenyl-3-(2-thienyl)formazan, participate in various chemical reactions, forming complexes with metal ions, particularly transition metals. The presence of substituents significantly influences their reactivity and the nature of the complexes formed. These compounds undergo redox reactions, demonstrating their utility in analytical and biological applications (Zhang et al., 2001).

Physical Properties Analysis The physical properties of 1,5-Diphenyl-3-(2-thienyl)formazan derivatives, such as solubility, melting points, and crystal structure, are influenced by the nature of the substituents and the molecular geometry. These properties are crucial for determining the compound's suitability for specific applications, including its role as a dye or ligand (Tunç & Yıldırım, 2010).

Chemical Properties Analysis The chemical behavior of 1,5-Diphenyl-3-(2-thienyl)formazan is characterized by its redox activity, ability to form complexes with metals, and its photophysical properties. These aspects are studied through various spectroscopic methods, revealing insights into the compound's potential applications in fields ranging from analytical chemistry to materials science (Tezcan & Tokay, 2010).

Scientific Research Applications

Solvent Extraction of Noble Metals

1,5-Diphenyl formazans have been investigated for their potential in the solvent extraction of noble metals, particularly focusing on their extraction and stripping behavior with platinum group metals and gold. The structural variations, including the size of substituents on the phenyl ring and the nature of the substituent on the central carbon atom, significantly affect the stability, acidity, and coordination chemistry of the formazans, thus influencing their extractive performance for specific metals like palladium (II) from dilute hydrochloric acid solutions. These findings suggest a promising avenue for selective metal recovery using formazan derivatives (Grote, Hüppe, & Kettrup, 1987).

Spectroscopic and Structural Characterization

Formazans have also been subject to spectroscopic and structural characterization to understand their complex formation with metals. Studies have reported on the configurations and optical properties of substituted formazans, revealing the influence of electron-donating and withdrawing groups on their absorption spectra. These analyses provide valuable insights into the molecular interactions and electronic structures of formazans, which are crucial for their applications in material science and coordination chemistry (Tezcan & Tokay, 2017).

Cell Biology and Viability Assessment

In cell biology, tetrazolium salts derived from formazans are extensively used for assessing cell viability and cytotoxicity. These compounds are reduced by metabolically active cells to form colored or fluorescent formazan products, allowing for quantitative analysis of cell proliferation and drug sensitivity. The versatility of these assays in different biological contexts highlights the importance of formazan derivatives in biomedical research and pharmacological testing (Stockert, Horobin, Colombo, & Blázquez-Castro, 2018).

Redox Characteristics and Electrochemistry

The redox behavior of substituted formazans has been studied in detail, revealing their potential in electrochemical applications. The oxidation and reduction characteristics of these compounds, as determined by various electroanalytical techniques, demonstrate their utility in developing new electrochemical sensors, energy storage materials, and understanding electron transfer processes in complex systems (Abou-Elenien, 1994).

Heavy Metal Complex Formation

Research has also delved into the synthesis and characterization of heavy metal complexes involving formazans, examining their structural compositions and properties. These studies have opened up new pathways for using formazans in environmental remediation, metal ion detection, and the development of metal-organic frameworks (MOFs) for various applications (Zhang, Sun, Chen, Wu, & Huang, 2001).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .

Future Directions

As “1,5-Diphenyl-3-(2-thienyl)formazan” is used for research and development purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields, including biological research and material science.

properties

IUPAC Name

N'-anilino-N-phenyliminothiophene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNVZGCGVPELJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696698
Record name (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenyl-3-(2-thienyl)formazan

CAS RN

135984-01-9
Record name (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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